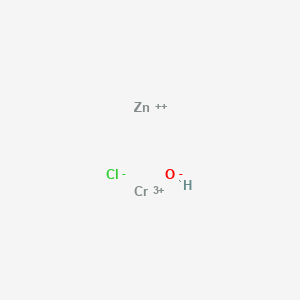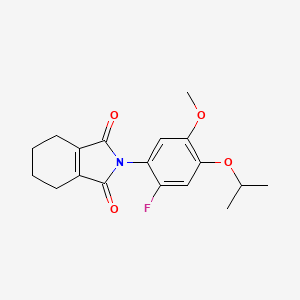![molecular formula C13H28BN3 B14262592 Bis[di(propan-2-yl)amino]boranecarbonitrile CAS No. 133567-31-4](/img/structure/B14262592.png)
Bis[di(propan-2-yl)amino]boranecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[di(propan-2-yl)amino]boranecarbonitrile is a chemical compound with the molecular formula C₁₃H₂₈BN₃ It is known for its unique structure, which includes a boron atom bonded to two di(propan-2-yl)amino groups and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[di(propan-2-yl)amino]boranecarbonitrile typically involves the reaction of boron-containing precursors with di(propan-2-yl)amine and a carbonitrile source. One common method involves the reaction of boron trichloride with di(propan-2-yl)amine in the presence of a base, followed by the addition of a carbonitrile compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[di(propan-2-yl)amino]boranecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The di(propan-2-yl)amino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Boron-oxygen compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different substituents on the boron atom.
Applications De Recherche Scientifique
Bis[di(propan-2-yl)amino]boranecarbonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the study of boron-based drugs and their interactions with biological molecules.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of bis[di(propan-2-yl)amino]boranecarbonitrile involves its interaction with molecular targets through its boron and carbonitrile groups. The boron atom can form stable complexes with various ligands, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[di(propan-2-yl)amino]phosphorylformonitrile
- Bis[di(propan-2-yl)amino]boron
- Bis[di(propan-2-yl)amino]phosphanylacetate
Uniqueness
Bis[di(propan-2-yl)amino]boranecarbonitrile is unique due to its specific combination of boron and carbonitrile functionalities, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
133567-31-4 |
|---|---|
Formule moléculaire |
C13H28BN3 |
Poids moléculaire |
237.20 g/mol |
Nom IUPAC |
bis[di(propan-2-yl)amino]boranylformonitrile |
InChI |
InChI=1S/C13H28BN3/c1-10(2)16(11(3)4)14(9-15)17(12(5)6)13(7)8/h10-13H,1-8H3 |
Clé InChI |
DKFNSJAUUGBKLT-UHFFFAOYSA-N |
SMILES canonique |
B(C#N)(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
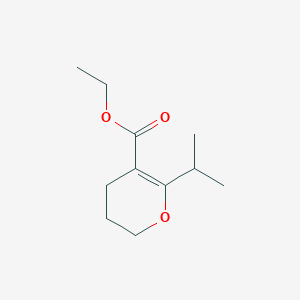
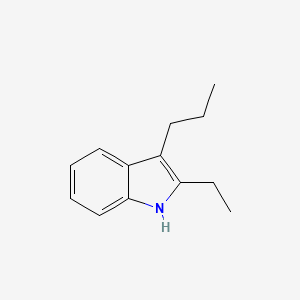
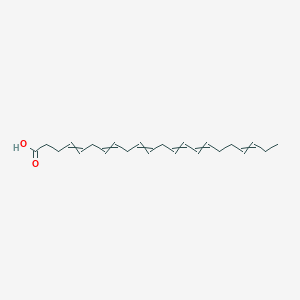
phosphanium nitrate](/img/structure/B14262546.png)

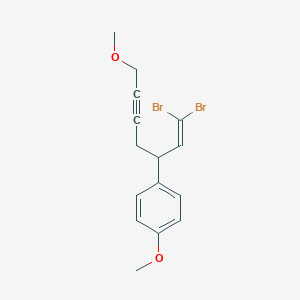
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

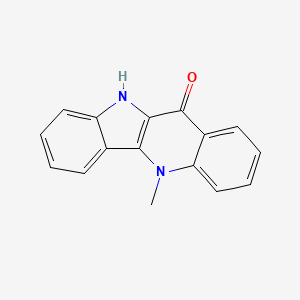
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
